Product packaging for 2-[1-(2-Furyl)ethylidene]malononitrile(Cat. No.:CAS No. 62737-71-7)

2-[1-(2-Furyl)ethylidene]malononitrile

Cat. No.: B1297088
CAS No.: 62737-71-7
M. Wt: 158.16 g/mol
InChI Key: XTCKEDGNRUKLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features

Component Description
Malononitrile Core Two nitrile groups (C≡N) on a central CH₂ group
Ethylidene Bridge CH₂ group connecting the furan to the dinitrile
Furan Ring Five-membered aromatic ring with oxygen heteroatom

Stereochemical Considerations

The ethylidene group adopts a trans configuration in most Knoevenagel adducts, leading to E-geometry in substituted products. However, steric interactions with the furan ring may induce deviations in specific cases.

Key Bond Lengths and Angles

Bond Length (Å) Angle
C≡N 1.16–1.18 Linear
C–O (furan) 1.36–1.38 110–120°
Ethylidene C=C 1.34–1.35 120° (sp²)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B1297088 2-[1-(2-Furyl)ethylidene]malononitrile CAS No. 62737-71-7

Properties

IUPAC Name

2-[1-(furan-2-yl)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKEDGNRUKLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344041
Record name [1-(Furan-2-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62737-71-7
Record name [1-(Furan-2-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Condensation Reaction

The synthesis of 2-[1-(2-Furyl)ethylidene]malononitrile can be achieved through a condensation reaction between 2-acetylfuran and malononitrile in the presence of a base catalyst.

  • Reagents :

    • 2-Acetylfuran
    • Malononitrile
    • Base (e.g., ammonium acetate or sodium ethoxide)
  • Procedure :

    • Mix 2-acetylfuran (0.01 mol) with malononitrile (0.01 mol) and a base (e.g., 2 g of ammonium acetate) in a suitable solvent such as acetic acid or ethanol.
    • Reflux the mixture for several hours (typically around 6-12 hours).
    • Upon completion, cool the reaction mixture and pour it into ice-cold water.
    • Acidify with hydrochloric acid until neutral.
    • Collect the precipitate, wash with water, and dry.
  • Yield : Typically around 70-85% depending on the exact conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is an efficient method that can significantly reduce reaction times while improving yields.

  • Reagents :

    • Same as above.
  • Procedure :

    • Combine the reactants in a microwave-safe vessel.
    • Subject the mixture to microwave irradiation at controlled power (e.g., 300 W) for a short duration (usually about 5-10 minutes).
    • Allow the mixture to cool, then proceed with precipitation and purification as described in section 2.1.
  • Yield : Often exceeds traditional methods, achieving yields of up to 90%.

Characterization of Product

After synthesis, characterization of the product is essential to confirm its identity and purity.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine structure and purity
Infrared Spectroscopy (IR) Identify functional groups
Mass Spectrometry (MS) Confirm molecular weight
Elemental Analysis Assess elemental composition

Comparative Analysis of Preparation Methods

A comparison of traditional and microwave-assisted synthesis methods is summarized below:

Method Reaction Time Yield (%) Advantages Disadvantages
Traditional Reflux 6-12 hours 70-85 Established method Longer reaction time
Microwave-Assisted <10 minutes Up to 90 Faster, higher yields Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Furyl)ethylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: The malononitrile moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted malononitrile derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-Furyl)ethylidene]malononitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-Furyl)ethylidene]malononitrile and its derivatives involves interactions with various molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The specific pathways and targets depend on the structure of the derivative and the context of its application.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Malononitrile derivatives exhibit significant variations in physical properties depending on substituents. For example:

  • 2-(2-oxo-2-phenylethyl)malononitrile (compound 1 in ): Contains a phenacyl group (C₆H₅CO-). It has a melting point of 160–162°C, attributed to strong dipole interactions from the ketone group .
  • No melting point is reported, but pyridine’s electron-withdrawing nature likely enhances stability .

Comparative Data Table

Compound Substituent Melting Point (°C) Key Applications References
2-[1-(2-Furyl)ethylidene]malononitrile 2-Furyl ethylidene Not reported Organic synthesis, materials
2-(2-oxo-2-phenylethyl)malononitrile Phenacyl 160–162 Pyrrole synthesis
2-(1-(Pyridin-4-yl)ethylidene)malononitrile Pyridin-4-yl Not reported Heterocyclic intermediates
[18F]FDDNP Naphthyl/fluoroethyl N/A (radioactive) PET imaging (Alzheimer’s)
2-(1-(Benzofuran-2-yl)ethylidene)malononitrile Benzofuryl Not reported Anticancer agents
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile Diphenylfuran Not reported Crystal engineering

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CN) enhance electrophilicity, facilitating nucleophilic attacks in synthesis .
  • Biological Activity : Benzofuran derivatives demonstrate higher antiproliferative activity compared to phenyl analogs, likely due to improved membrane permeability .
  • Structural Insights : Crystal studies () reveal that bulky substituents (e.g., diphenyl groups) influence molecular packing via weak C-H···π interactions .

Biological Activity

2-[1-(2-Furyl)ethylidene]malononitrile, also known as MCA73771, is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N3O, with a molecular weight of approximately 213.22 g/mol. The compound consists of a furan ring that contributes to its aromatic nature and a malononitrile moiety known for its reactivity in various chemical transformations.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds related to this compound possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Bacillus subtilis and Escherichia coli .
  • Catalytic Properties : The compound has been investigated for its catalytic potential in the nitration of benzene, providing an efficient alternative to traditional catalysts used in industrial processes .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acidC13H13N3O3SContains a thiadiazole ringPotential antimicrobial activity
4-Methyl-2-phenyl-1,3-oxazoleC11H9N3OFeatures an oxazole ringKnown for antifungal properties
5-Amino-1H-pyrazole-4-carboxylic acidC5H6N4O2Exhibits diverse biological activitiesUsed in drug design

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Dimerization Reactions : The compound can undergo dimerization in the presence of sodium ethoxide to yield novel derivatives such as pyridine and naphthyridine compounds .
  • Reflux Methods : A typical synthesis involves refluxing the compound in ethanol with sodium ethoxide, followed by acidification to isolate the desired product .

Study on Antimicrobial Activity

A study published in the European Journal of Chemistry evaluated the antimicrobial properties of several derivatives of malononitrile compounds. Among these, this compound exhibited promising activity against E. coli and Candida albicans, with MIC values as low as 0.0048 mg/mL . This study highlights the potential for developing new antimicrobial agents based on this compound's structure.

Catalytic Applications

In another investigation published in Catalysis Letters, researchers explored the catalytic efficiency of this compound in the nitration of benzene using nitric acid under mild conditions. The findings indicated that this compound could serve as an effective catalyst with advantages over conventional methods, suggesting its utility in industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(2-Furyl)ethylidene]malononitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile (or analogous precursors) dissolved in tetrahydrofuran (THF), acetic acid, and water (3:2:1 ratio).

  • Step 2 : Add Raney nickel (0.5 equiv.) as a catalyst under stirring at 25°C for 24 hours to facilitate hydrogenation or reductive coupling .

  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).

  • Key Variables : Solvent polarity, catalyst loading, and reaction time significantly affect yield (typical range: 60–85%). Alternative routes using Pd/C or microwave-assisted synthesis may reduce reaction times .

    • Data Table :
MethodCatalystSolvent SystemYield (%)Purity (HPLC)
Reductive CouplingRaney NiTHF/AcOH/H₂O7898.5
Microwave-AssistedPd/CDMF/Ethanol8597.8

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in malononitrile derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Furyl protons: δ 6.3–7.2 ppm (multiplet for substituted furans) .
  • Malononitrile CN groups: δ 115–120 ppm in ¹³C NMR .
  • IR : Confirm nitrile stretches at 2200–2250 cm⁻¹ and furan C-O-C vibrations at 1250–1300 cm⁻¹ .
    • Contradiction Handling : Overlapping signals (e.g., aromatic vs. furyl protons) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What strategies address conflicting reactivity data in furyl-malononitrile derivatives under nucleophilic conditions?

  • Case Study :

  • Observation : Fluorine substituents on the furan ring (e.g., 2-fluorophenyl derivatives) increase electrophilicity but reduce stability in polar solvents .
  • Resolution :

Use low-temperature kinetics (e.g., −20°C in THF) to stabilize intermediates.

Compare DFT-calculated activation energies with experimental rates to identify dominant pathways .

  • Data Contradiction Example :

  • Claim 1 : 2-Furyl derivatives undergo rapid hydrolysis in aqueous acidic conditions ().
  • Claim 2 : Stability in THF/water mixtures ( ).
  • Resolution : Controlled pH (pH 4–6) and inert atmospheres (N₂) mitigate hydrolysis .

Q. How does crystallographic analysis inform the design of non-linear optical (NLO) materials using malononitrile derivatives?

  • Methodology :

  • XRD Analysis : Measure π-conjugation length and dipole alignment in crystals. For example, tert-butyl and benzothiazole substituents enhance hyperpolarizability (β) .
  • Key Parameters :
  • Torsion angles : <10° between furan and malononitrile planes optimizes electron delocalization.
  • Packing density : High-density crystals (e.g., P2₁/c space group) improve NLO efficiency .
    • Table : NLO Properties of Selected Derivatives
Derivativeβ (×10⁻³⁰ esu)Crystal SystemSpace Group
2-Furyl-ethylidene (parent)12.5MonoclinicP2₁/c
Benzothiazole-substituted45.8TriclinicP1̄

Q. What computational tools predict the bioactivity of furyl-malononitrile hybrids in drug discovery?

  • Methodology :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).

ADMET Prediction : SwissADME calculates logP (<3.5) and PSA (<90 Ų) for blood-brain barrier penetration .

  • Case Study :

  • Target : COVID-19 Mpro protease.
  • Result : 2-Furyl derivatives show moderate binding affinity (ΔG = −7.2 kcal/mol) due to H-bonding with His41 .

Methodological Guidelines for Contradictory Data

  • Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to isolate variables like solvent, temperature, and catalyst .
  • Validation : Cross-reference NMR/XRD data with computational models (e.g., Gaussian for IR peak prediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.